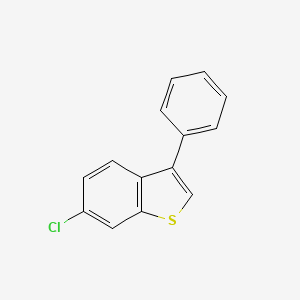
6-Chloro-3-phenyl-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-phenyl-1-benzothiophene is a chemical compound with the molecular formula C14H9ClS . It is a derivative of benzothiophene, an aromatic organic compound with a molecular formula C8H6S . Benzothiophene has an odor similar to naphthalene (mothballs) and occurs naturally as a constituent of petroleum-related deposits such as lignite tar .
Synthesis Analysis
The synthesis of benzothiophene derivatives, including this compound, often involves coupling reactions and electrophilic cyclization reactions . For example, one method involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzothiophene core with a chlorine atom at the 6-position and a phenyl group at the 3-position . The benzothiophene core itself is a fused ring system consisting of a benzene ring and a thiophene ring .Applications De Recherche Scientifique
Environmental Monitoring and Health Impact Studies
Research on similar chemical substances primarily focuses on understanding their presence in the environment and potential health impacts. For example, studies on the human urinary excretion of non-persistent environmental chemicals provide insights into human exposure to a wide range of industrial chemicals, including plasticizers, antimicrobial preservatives, and UV-screeners, highlighting the widespread exposure and potential health implications of such substances (Frederiksen et al., 2014).
Occupational Exposure and Biomonitoring
Occupational exposure studies, such as those examining the exposure of workers to benzene and its metabolites, are critical for understanding the health risks associated with working in environments where hazardous substances are present. These studies often involve biomonitoring to assess the levels of exposure and the effectiveness of protective measures (Ghittori et al., 1995).
Orientations Futures
Benzothiophene derivatives, including 6-Chloro-3-phenyl-1-benzothiophene, have potential applications in medicinal chemistry. They have been used in the design and synthesis of potential anticancer agents . Future research could focus on further exploring the biological activities of these compounds and optimizing their structures for enhanced efficacy .
Mécanisme D'action
Target of Action
Benzothiophene derivatives have been utilized as anticancer agents , suggesting that their targets may be involved in cell proliferation and survival pathways.
Mode of Action
For instance, some benzothiophene derivatives have shown anti-tumor activities , implying they may inhibit cell proliferation or induce apoptosis in cancer cells.
Biochemical Pathways
Given the anti-tumor activities of some benzothiophene derivatives , it can be inferred that this compound may influence pathways related to cell cycle regulation, apoptosis, and DNA repair.
Pharmacokinetics
The compound’s molecular weight is 24473926 , which is within the optimal range for oral bioavailability in drug design
Result of Action
Based on the known activities of benzothiophene derivatives, it can be speculated that this compound may induce changes in cell proliferation and survival, potentially leading to anti-tumor effects .
Analyse Biochimique
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiophene derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiophene derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
6-chloro-3-phenyl-1-benzothiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClS/c15-11-6-7-12-13(9-16-14(12)8-11)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJOQDYZNJBDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


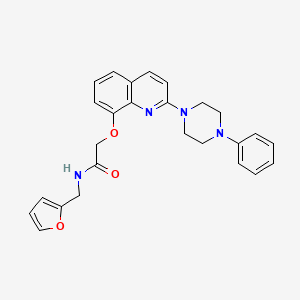
![8-ethoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2765519.png)

![2-(4-fluorobenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2765522.png)
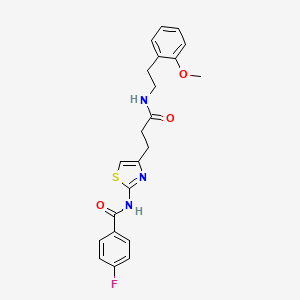

![3-methoxy-1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2765525.png)
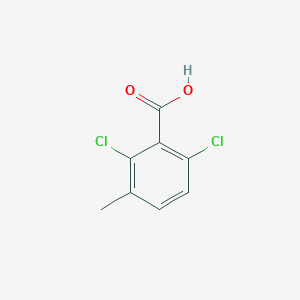

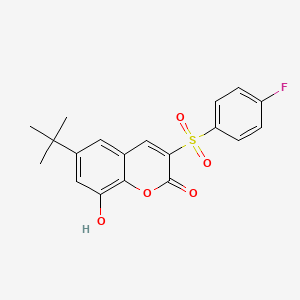
![Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765535.png)
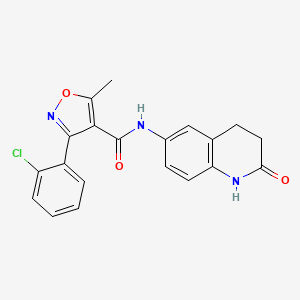
![Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2765537.png)